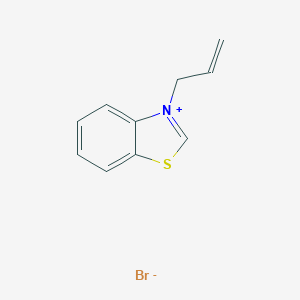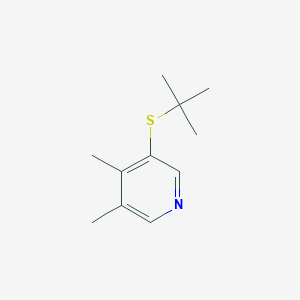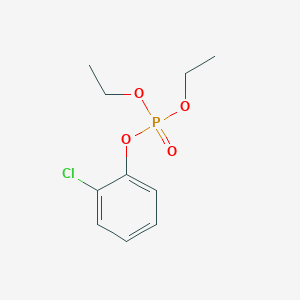
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Overview
Description
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, also known as 5-NPA, is an organic compound with a wide range of applications in the scientific community. It is a nitrobenzoic acid derivative and is commonly used in chemical synthesis and pharmaceutical research. 5-NPA is a valuable tool for scientists as it has been used to study the mechanism of action of various drugs, as well as its biochemical and physiological effects.
Scientific Research Applications
Coordination Polymers and Complexes
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid and its derivatives have been explored in the synthesis of coordination polymers and metal-organic frameworks. For example, a study by Ma, Guo, and Qin (2014) discusses the creation of a 2D cobalt(II) complex using a similar compound, 3-nitro-5-(pyridin-4-yl)benzoic acid, under hydrothermal conditions. This complex exhibits an interesting two-dimensional network structure and is stable up to 420°C (Ma, Guo, & Qin, 2014). Another study by Zhong et al. (2008) involves reactions of 3-pyridin-3-yl-benzoic acid with metal nitrates, resulting in several coordination polymers with unique architectures and potential applications in fluorescent emission and magnetic properties (Zhong et al., 2008).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of compounds derived from this compound have been a subject of interest. For instance, Yapo et al. (2010) explored the molecular structure of Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, noting specific conformational characteristics and weak π-π interactions (Yapo et al., 2010). Chesna et al. (2017) investigated a co-crystal structure of benzoic acid and l-proline, highlighting the hydrogen-bonded network formed (Chesna et al., 2017).
Organocatalysis and Chemical Synthesis
The role of pyrrolidin-1-yl derivatives in chemical synthesis and catalysis is another area of research. Mitchell et al. (2006) describe the use of 5-Pyrrolidin-2-yltetrazole as an effective organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones (Mitchell et al., 2006). Chandrasekhar et al. (2010) synthesized a new hydroxyphthalimide-coupled triazole-pyrrolidine derivative, showcasing its efficiency as an organocatalyst in asymmetric Michael addition reactions in water (Chandrasekhar et al., 2010).
Substituent Effects and Molecular Properties
Research on substituent effects and molecular properties involving pyrrolidin-1-yl benzoic acids is also notable. Weringa and Janssen (2010) compared the acidity and other properties of benzoic acids and nitrobenzenes substituted with pyrrolidino or piperidino groups (Weringa & Janssen, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
properties
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSZZLSHECUEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369382 | |
| Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19555-48-7 | |
| Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2-(pyrrolidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
